Molecular weight and formula of C13H20N2 amine derivatives
Molecular weight and formula of C13H20N2 amine derivatives
Architectures of the Chemical Space: A Technical Guide to Structural Isomerism and Pharmacophoric Utility
Executive Summary: The Manifold
In medicinal chemistry, the molecular formula
Unlike simple aliphatic amines, this specific stoichiometry allows for the construction of distinct pharmacophores. This guide focuses on the two most chemically significant isomers that define this space:
-
1-(3-Phenylpropyl)piperazine: A flexible, CNS-active scaffold serving as a key intermediate for serotonergic and dopaminergic ligands.
- -Diisopropylbenzamidine: A rigid, nitrogen-dense amidine structure utilized as a specialized ligand in organometallic catalysis and a strong non-nucleophilic base.
This whitepaper provides a rigorous analysis of these derivatives, detailing their synthesis, analytical validation, and functional utility.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following table contrasts the physicochemical properties of the two primary isomers. Note the distinct difference in topology (cyclic vs. acyclic/amidine) despite the identical mass.
| Property | 1-(3-Phenylpropyl)piperazine | |
| IUPAC Name | 1-(3-Phenylpropyl)piperazine | |
| Structure Type | Heterocyclic Secondary Amine | Acyclic Amidine |
| CAS Registry | 55455-92-0 | [CID: 12475708] |
| Exact Mass | 204.1626 Da | 204.1626 Da |
| pKa (Calc) | ~9.8 (Piperazine | ~11.5 (Amidine conjugate acid) |
| LogP | 1.9 (Lipophilic) | 2.9 (Highly Lipophilic) |
| Key Application | CNS Drug Intermediate (5-HT/D2) | Synthetic Reagent / Ligand |
Structural Elucidation & Synthesis Strategies
The "Privileged" Scaffold: 1-(3-Phenylpropyl)piperazine
This molecule is the "hero" of the
Synthesis Protocol: Controlled
-Alkylation
Objective: Synthesize 1-(3-phenylpropyl)piperazine while minimizing the formation of the
Mechanism:
Reagents:
-
Piperazine (Anhydrous)
-
1-Chloro-3-phenylpropane
-
Potassium Carbonate (
) -
Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Stoichiometry Control (Critical): Dissolve Piperazine (5.0 equivalents) in refluxing Acetonitrile.
-
Expert Insight: Using a large excess of piperazine is non-negotiable. If a 1:1 ratio is used, the secondary amine product is more nucleophilic than the starting material, leading to rapid formation of 1,4-bis(3-phenylpropyl)piperazine.
-
-
Base Activation: Add pulverized
(2.0 eq) to the solution. -
Addition: Add 1-Chloro-3-phenylpropane (1.0 eq) dropwise over 60 minutes while maintaining reflux.
-
Reaction Monitoring: Reflux for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1). Look for the disappearance of the alkyl halide (high
) and the appearance of the mono-substituted product (mid ). -
Workup (Self-Validating):
-
Filter off inorganic salts (
, excess ). -
Evaporate solvent.
-
Partition: Dissolve residue in DCM and wash with water to remove excess unreacted piperazine (which is highly water-soluble).
-
Purification: Distillation under reduced pressure (bp ~140°C at 0.5 mmHg) or Column Chromatography.
-
Visualization of Synthesis Logic
The following diagram illustrates the workflow and the critical decision points to avoid impurities.
Figure 1: Reaction workflow for the selective synthesis of mono-substituted piperazine derivatives.
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) MS, the fragmentation pattern provides a "fingerprint" of the structure.
-
Molecular Ion (
): 204 m/z.[2] -
Base Peak (m/z 91): The Tropylium ion (
), characteristic of the benzyl/phenyl-alkyl moiety. -
Piperazine Fragment (m/z 85): Cleavage of the propyl chain often leaves the piperazine ring (
). -
Diagnostic Cleavage (m/z 113): Cleavage alpha to the tertiary nitrogen (
).
Nuclear Magnetic Resonance ( NMR)
The NMR spectrum acts as the primary validation tool.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Validation Check |
| 7.15 – 7.30 | Multiplet | 5H | Aromatic Protons | Confirms Phenyl ring integrity. |
| 2.90 | Triplet | 4H | Piperazine | Adjacent to alkyl chain. |
| 2.63 | Triplet | 2H | Propyl | Links chain to ring. |
| 2.50 | Triplet | 4H | Piperazine | Confirms secondary amine exists (Product is not bis-alkylated). |
| 2.35 | Triplet | 2H | Benzylic | Adjacent to Phenyl. |
| 1.80 | Quintet | 2H | Propyl Central | Diagnostic for 3-carbon linker. |
Biological Relevance & Pharmacophoric Mapping
The
The "Linker Rule" in GPCR Binding
In Dopamine (
- Linker: Often favors antihistamine activity.
- Linker (Propyl): Optimal for Dopamine/Serotonin reuptake inhibition and receptor antagonism.
- Linker: Increases flexibility, often reducing selectivity.
Pathway Visualization
The diagram below maps how the
Figure 2: Pharmacophoric mapping of the 1-(3-phenylpropyl)piperazine scaffold within a theoretical GPCR binding pocket.
References
-
PubChem. (2025).[4][5] 1-(3-Phenylpropyl)piperazine | C13H20N2.[5][2] National Library of Medicine. Available at: [Link]
-
PubChem. (2025).[4][5] N,N'-Diisopropyl-benzamidine | C13H20N2.[4] National Library of Medicine. Available at: [Link]
-
Tapia, M. A., et al. (2010). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine enhances cocaine conditioned-rewarding properties. (Contextualizing the phenylpropyl-piperazine scaffold). Available via PubMed.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. N,N'-diisopropyl-benzamidine | C13H20N2 | CID 12475708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]
